molecular formula C6H2BrClFI B2779917 6-Bromo-3-chloro-2-fluoroiodobenzene CAS No. 1820674-47-2

6-Bromo-3-chloro-2-fluoroiodobenzene

Cat. No.: B2779917
CAS No.: 1820674-47-2
M. Wt: 335.34
InChI Key: QTYDOAGNYVTLBJ-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-2-fluoroiodobenzene is a polyhalogenated benzene derivative with the molecular formula C6H2BrClFI. This compound is characterized by the presence of bromine, chlorine, fluorine, and iodine atoms attached to a benzene ring. It is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

The synthesis of 6-Bromo-3-chloro-2-fluoroiodobenzene typically involves multiple steps. Initially, iodobenzene is synthesized, followed by substitution reactions to introduce the fluorine, chlorine, and bromine atoms. These reactions require specific reagents and conditions to ensure the correct substitution pattern . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

6-Bromo-3-chloro-2-fluoroiodobenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include cesium carbonate, palladium catalysts, and boron reagents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

6-Bromo-3-chloro-2-fluoroiodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-2-fluoroiodobenzene involves its interaction with specific molecular targets. The presence of multiple halogen atoms allows it to participate in various chemical reactions, leading to the formation of new compounds. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

6-Bromo-3-chloro-2-fluoroiodobenzene can be compared with other polyhalogenated benzene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications.

Properties

IUPAC Name

1-bromo-4-chloro-3-fluoro-2-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFI/c7-3-1-2-4(8)5(9)6(3)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYDOAGNYVTLBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)F)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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